molecular formula C10H17N3 B11753170 N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine

Cat. No.: B11753170
M. Wt: 179.26 g/mol
InChI Key: HGROEAWVFUMBHL-UHFFFAOYSA-N
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Description

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to a propan-2-amine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions are typically catalyzed by metal triflates such as erbium triflate .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the propan-2-amine group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the propan-2-amine group improves its solubility and bioavailability .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-[(1-cyclopropylimidazol-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H17N3/c1-8(2)12-7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

HGROEAWVFUMBHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=CN1C2CC2

Origin of Product

United States

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